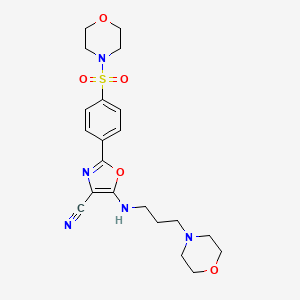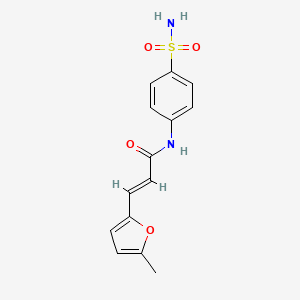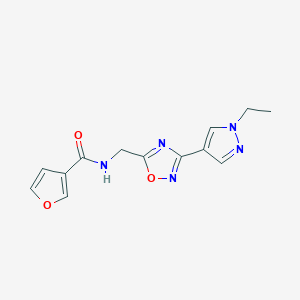![molecular formula C20H19N7O4S B2409276 3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide CAS No. 1115914-75-4](/img/structure/B2409276.png)
3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a quinoxaline core, which is a type of heterocyclic compound. Quinoxalines have been studied for their potential biological activities . The compound also contains a difluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of a compound depends on its functional groups. In this case, the amide and the quinoxaline ring could potentially undergo various chemical reactions .Scientific Research Applications
Synthesis and Applications of Quinoxaline Derivatives
Antimicrobial and Anticancer Agents
Research into quinazolines and quinoxalines has shown promise for the development of novel antimicrobial and anticancer agents. For example, a study on new quinazolines as potential antimicrobial agents demonstrated the synthesis of compounds with significant antibacterial and antifungal activities, highlighting the therapeutic potential of such derivatives in treating infections (Desai, Shihora, & Moradia, 2007). Similarly, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Synthesis Techniques
The research has also delved into the synthesis techniques of quinoxaline derivatives, offering insights into the chemical reactions and processes involved. For instance, reactions of perfluoro-2,5-dimethyl-3,4-hexanedione with amines have been studied to understand the formation of adducts and oxamides, contributing to the knowledge of synthetic routes for creating complex molecules (Shin-ya & Ishikawa, 1977).
Polyamides Incorporating Nucleobases
Innovative approaches in the synthesis of polyamides incorporating nucleobases like uracil and adenine have been explored, indicating the potential for creating novel materials with unique properties (Hattori & Kinoshita, 1979). These materials could have applications in biotechnology and materials science.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4S/c1-31-18(29)12-6-2-3-7-13(12)22-14(28)10-27-20(30)26-11-21-16-15(17(26)24-27)32-19(23-16)25-8-4-5-9-25/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZDVGAVXFWGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)


![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)

![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)
![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)


